Comparative CDK1/Cyclin B Inhibition: Aloisine RP106 vs. Aloisine A
Aloisine RP106 inhibits CDK1/cyclin B with an IC50 of 0.70 µM, which is approximately 4.7-fold less potent than its close analog Aloisine A, which has an IC50 of 0.15 µM against the same target [1]. This reduced potency offers a crucial advantage in experimental systems where a more moderate or titratable inhibition of CDK1 is desired to study cell cycle dynamics without inducing complete cell cycle arrest or excessive toxicity.
| Evidence Dimension | CDK1/cyclin B inhibition (IC50) |
|---|---|
| Target Compound Data | 0.70 µM |
| Comparator Or Baseline | Aloisine A: 0.15 µM |
| Quantified Difference | 4.7-fold less potent |
| Conditions | In vitro kinase assay with 15 µM ATP |
Why This Matters
This 4.7-fold difference in potency enables researchers to select Aloisine RP106 for assays where avoiding the near-complete CDK1 inhibition caused by Aloisine A is critical for observing nuanced cellular responses.
- [1] MedChemExpress (MCE). Aloisine A (RP107) and Aloisine RP106 Product Comparison. Product Page. View Source
